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Compound of Interest

Compound Name:
2-Methyl-1,2,3,4-

tetrahydroisoquinoline

Cat. No.: B154532 Get Quote

This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-
tetrahydroisoquinoline, including its chemical identity, physicochemical properties, synthesis

protocols, and known biological activities of its structural class. This document is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

IUPAC Name and Chemical Structure
The compound with the common name 2-Methyl-1,2,3,4-tetrahydroisoquinoline is

systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: 2-methyl-1,2,3,4-tetrahydroisoquinoline[1]

Other Names: 2-methyl-3,4-dihydro-1H-isoquinoline, N-Methyl-1,2,3,4-tetrahydroisoquinoline[1]

[2]

Chemical Structure:
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(Image Source: PubChem CID 15362)

Data Presentation: Physicochemical and
Spectroscopic Properties
The following tables summarize key quantitative data for 2-Methyl-1,2,3,4-
tetrahydroisoquinoline.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₁₀H₁₃N PubChem[1]

Molecular Weight 147.22 g/mol PubChem[1]

CAS Number 1612-65-3 PubChem[1]

Appearance Colorless oil Wikipedia

Boiling Point Not available
Chemical Synthesis

Database[3]

Melting Point Not available
Chemical Synthesis

Database[3]

Density Not available
Chemical Synthesis

Database[3]

Table 2: Spectroscopic Data
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Data Type Key Signals Source

Mass Spectrometry (EI)
m/z fragments: 131 (base

peak), 90.9

Studies on the analysis of

1,2,3,4-tetrahydroisoquinoline

(TIQ) and 1-methyl-1,2,3,4-

tetrahydroisoquinoline (1-

MeTIQ)[4]

¹³C NMR
Data reported in J. Org. Chem.

41, 1498(1976)
PubChem[1]

Biological Activity of Tetrahydroisoquinoline
Derivatives
While specific quantitative biological data for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is

limited in the provided search results, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a

well-established pharmacophore present in numerous biologically active compounds.[5][6][7]

Derivatives of this core structure have demonstrated a wide range of activities.[8]

Table 3: Biological Activities of Representative THIQ Derivatives
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Derivative Class Target/Activity
Quantitative Data
Example

Source

1-Methyl-THIQ

Analogs

Neuroprotective,

Antidepressant
-

1-Methyl-1,2,3,4-

Tetrahydroisoquinoline

, an Endogenous

Amine with

Unexpected

Mechanism of

Action[9]

THIQ-3-Carboxylic

Acids

Bcl-2/Mcl-1 Inhibition

(Anticancer)

Lead compound Kᵢ =

5.2 µM (against Bcl-2)

Discovery and

development of

1,2,3,4-

tetrahydroisoquinoline

-3-carboxylic acid

derivatives as Bcl-

2/Mcl-1 inhibitors[10]

1,1-Dialkyl-THIQs
Dopamine D₂

Receptor Blocking
-

Synthesis and

Contractile Activity of

Substituted 1,2,3,4-

Tetrahydroisoquinoline

s[11]

Various Substituted

THIQs

Anticonvulsant,

Antibacterial
-

Biological Activities of

Tetrahydroisoquinoline

s Derivatives[7]

Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel

compounds. Below are representative protocols for the synthesis of the tetrahydroisoquinoline

core and a common assay for evaluating cytotoxicity.

General Synthesis of N-Methyl-Tetrahydroisoquinolines
via Bischler-Napieralski Reaction
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The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-

dihydroisoquinolines, which can then be reduced and N-alkylated to yield the target structure.

[5]

Step 1: N-Acylation of β-Phenylethylamine

Dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM)

or toluene.

Add a base, for example, triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

Slowly add an acylating agent, such as acetyl chloride (1.1 eq), dropwise to the solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin

Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the N-acyl derivative.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

Dissolve the N-acyl product from Step 1 in a solvent like acetonitrile or toluene.

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide

(P₂O₅) (2.0-3.0 eq).[5]

Reflux the mixture for 2-6 hours until the starting material is consumed (monitor by TLC).

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract with an

organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give

the crude 3,4-dihydroisoquinoline.
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Step 3: Reduction to Tetrahydroisoquinoline

Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol.

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

Stir the reaction at room temperature for 1-3 hours.

Remove the methanol under reduced pressure, add water, and extract with DCM.

Dry the combined organic layers and concentrate to yield the tetrahydroisoquinoline core.

Step 4: N-Methylation

Dissolve the tetrahydroisoquinoline from Step 3 (1.0 eq) in a solvent like methanol or

acetonitrile.

Add formaldehyde (37% aqueous solution, 1.5 eq) and a reducing agent such as sodium

cyanoborohydride (NaBH₃CN) (1.5 eq).

Stir the reaction at room temperature overnight.

Quench the reaction, remove the solvent, and perform an aqueous work-up followed by

extraction.

Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-1,2,3,4-
tetrahydroisoquinoline.

Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

to measure cytotoxicity of chemical compounds.

Cell Plating: Seed cancer cells (e.g., Jurkat cells) in a 96-well plate at a density of 5,000-

10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a THIQ derivative)

in cell culture medium. Remove the old medium from the wells and add 100 µL of the
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compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell

death.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a

humidified 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple

formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing

agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the compound concentration and determine the 50% cytotoxic concentration

(CC₅₀) using non-linear regression analysis.

Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.

Apoptotic Signaling Pathway of THIQ Derivatives
Certain tetrahydroisoquinoline derivatives have been shown to induce apoptosis in human cells

through the activation of MAPK signaling pathways.[12]
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Caption: Apoptotic pathway induced by select THIQ derivatives.

Experimental Workflow: Bischler-Napieralski Synthesis
This diagram illustrates the key stages in the synthesis of the 2-methyl-1,2,3,4-
tetrahydroisoquinoline core.
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Caption: General workflow for the synthesis of 2-Methyl-THIQ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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